3-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methoxy]pyridine
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Overview
Description
3-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methoxy]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methoxy]pyridine typically involves multiple steps, starting from commercially available precursors
Formation of Triazolo-Pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo-pyridazine ring system.
Introduction of Azetidinyl Group: The azetidinyl group is introduced via nucleophilic substitution reactions, often using azetidine derivatives and suitable leaving groups.
Attachment of Pyridine Moiety: The final step involves the coupling of the pyridine moiety to the triazolo-pyridazine core through etherification or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methoxy]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: Known for their antibacterial activity.
1,2,4-Triazolo[4,3-b]tetrazine Derivatives: Explored for their energetic material properties.
1,2,3-Triazole Compounds: Widely studied for their diverse biological activities.
Uniqueness
3-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methoxy]pyridine is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a triazolo-pyridazine core with azetidinyl and pyridine moieties makes it a versatile compound for various scientific research and industrial applications.
Properties
IUPAC Name |
6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c1-2-12(6-15-5-1)21-9-11-7-19(8-11)14-4-3-13-17-16-10-20(13)18-14/h1-6,10-11H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDRHIGTAHGVMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NN3C=NN=C3C=C2)COC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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